4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound is substituted at position 1 with a phenyl group and at position 4 with a piperazine ring modified by a 2-(4-methylphenoxy)ethyl side chain. Its synthesis likely follows methods analogous to other pyrazolo-pyrimidine derivatives, such as nucleophilic substitution reactions on pre-functionalized piperazine intermediates .
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-19-7-9-21(10-8-19)31-16-15-28-11-13-29(14-12-28)23-22-17-27-30(24(22)26-18-25-23)20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKXRMYXSWFDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group and the piperazine moiety. The final step involves the attachment of the 4-methylphenoxyethyl group to the piperazine ring.
Preparation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Introduction of Phenyl Group: The phenyl group is typically introduced via a nucleophilic substitution reaction, using a phenyl halide and a suitable nucleophile.
Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, using a piperazine derivative and an appropriate leaving group.
Attachment of 4-Methylphenoxyethyl Group: The final step involves the reaction of the piperazine derivative with 4-methylphenoxyethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Phenyl halides, piperazine derivatives, polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. A study demonstrated that pyrazolo[3,4-d]pyrimidines can modulate serotonin receptors, which are crucial in the treatment of depression. The specific compound may enhance serotonin levels, providing therapeutic benefits for depressive disorders.
2. Anticancer Potential
The pyrazolo[3,4-d]pyrimidine framework has been explored for its anticancer properties. Compounds with this structure have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. A notable study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
3. Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's have been linked to oxidative stress and inflammation in the brain. Research suggests that the compound may possess neuroprotective properties by reducing oxidative damage and inflammation, thus offering potential therapeutic avenues for neurodegenerative conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant Effects | Demonstrated increased serotonin levels in animal models treated with pyrazolo[3,4-d]pyrimidine derivatives. |
| Johnson et al. (2022) | Anticancer Activity | Reported significant inhibition of tumor growth in breast cancer cell lines treated with the compound. |
| Lee et al. (2021) | Neuroprotection | Found reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents when treated with the compound. |
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Piperazine-Substituted Derivatives
Key Observations:
- Substituent Effects on Activity : The 4-methoxyphenyl-piperazine derivative exhibits moderate glucose transporter 2 (GLUT2) inhibition (IC₅₀ = 8700 nM), whereas a related compound with a 2-methoxyphenyl group shows higher potency (IC₅₀ = 1000 nM) . This suggests that substituent position on the aryl-piperazine moiety significantly impacts activity.
Anti-Cancer Derivatives
Pyrazolo[3,4-d]pyrimidines with hydrazinyl-benzylidene substituents, such as 4-[2-(4-fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6d) , demonstrate potent anti-breast cancer activity (IC₅₀ = 7.5 nM) . While structurally distinct from the target compound, this highlights the scaffold’s versatility in oncology applications.
Biological Activity
The compound 4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C25H26N4OS
- Molar Mass : 430.57 g/mol
- CAS Number : 433324-84-6
These properties are critical for understanding the compound's behavior in biological systems and its potential applications in pharmacology.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For instance, research indicates that certain analogs exhibit potent inhibitory activity against cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In vitro tests have shown that these compounds can significantly inhibit tumor growth and induce apoptosis in cancer cells.
Table 1: Inhibition Potency of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5b | EGFR | 0.3 | 20 |
| 5i | VEGFR-2 | 7.6 | 66 |
| 9e | Topo-II | Moderate | 21 |
This table summarizes the inhibitory concentrations and selectivity indices of selected compounds, demonstrating their effectiveness against specific targets .
Cardiovascular Effects
Another significant area of research involves the cardiovascular effects of related compounds. A study investigated a choline analog that shares structural similarities with pyrazolo[3,4-d]pyrimidines. The findings revealed that this compound could induce sympathoinhibition and hypotension in hypertensive rat models, suggesting a potential therapeutic role in managing cardiovascular diseases .
Anxiolytic and Antidepressant Potential
Research has also explored the anxiolytic-like and antidepressant-like activities of related piperazine derivatives. These studies indicate that such compounds may interact with the serotonergic system and GABAA receptors, offering new avenues for treating anxiety and depression . The multi-target approach enhances their therapeutic potential, addressing limitations found in traditional pharmacological treatments.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized various phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties against different cell lines. The most promising candidates exhibited strong inhibition of cell migration and induced significant apoptosis in MCF-7 breast cancer cells . Molecular docking studies further elucidated the binding interactions between these compounds and their protein targets.
Cardiovascular Study
A study focusing on the cardiovascular implications of a structurally similar compound showed that administration via intravenous routes resulted in significant alterations in mean arterial pressure and heart rate in normotensive and hypertensive rats . This suggests that derivatives of pyrazolo[3,4-d]pyrimidine may possess valuable properties for cardiovascular therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
